molecular formula C11H12N2 B1524820 4-(Cyclopropylamino)-3-methylbenzonitrile CAS No. 1178127-98-4

4-(Cyclopropylamino)-3-methylbenzonitrile

Cat. No. B1524820
M. Wt: 172.23 g/mol
InChI Key: HXAWXHSGVPCOQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of “4-(Cyclopropylamino)-3-methylbenzonitrile” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with other organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “4-(Cyclopropylamino)-3-methylbenzonitrile” would depend on the specific conditions and reagents used. Generally, amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cyclopropylamino)-3-methylbenzonitrile” would depend on its specific structure. Generally, compounds with similar structures have properties such as solubility, density, and reactivity that can be predicted based on their functional groups .

Scientific Research Applications

Radiochemical Synthesis and Imaging

One notable application of structurally related compounds involves no-carrier-added fluorine-18-labeled N-methylspiroperidol, synthesized from various substrates through nucleophilic aromatic substitution reactions. This methodology, which includes the use of similar benzonitrile derivatives, plays a crucial role in radiochemical synthesis, impacting the development of radiopharmaceuticals for imaging applications. The optimized synthesis route enhances product specific activity and experimental simplicity, providing insights into the biodistribution of compounds in preclinical models (Shiue et al., 1986).

Organic Synthesis and Chemical Intermediates

The synthesis of 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles and primary arylamines showcases the utility of benzonitrile derivatives in facilitating complex organic transformations. This reaction pathway is significant for constructing quinazoline frameworks, which are essential in various chemical and pharmaceutical applications (Marinho & Proença, 2015). Similarly, the synthesis of 3,4-difluorobenzonitrile as an intermediate for selective herbicides demonstrates the importance of benzonitrile derivatives in the synthesis of agrochemicals (Cheng Zhi-ming, 2006).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, derivatives of aminobenzonitriles have been explored for their potential biological activities. For instance, the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives from 3-aminobenzonitrile and their evaluation for anti-inflammatory and analgesic activities highlight the versatility of benzonitrile derivatives in drug discovery processes (Sondhi et al., 2005).

Analytical Chemistry Applications

In analytical chemistry, the use of propylamino-bonded silica gel stationary phases for the solid-phase microextraction (SPME) method coupled with liquid chromatography indicates the role of benzonitrile derivatives in enhancing analytical methodologies. This approach is essential for the detection and quantification of mycotoxins in food samples, showcasing the compound's contribution to food safety and quality control (Aresta et al., 2003).

Safety And Hazards

Based on the safety data sheet of a similar compound, “4-(Cyclopropylamino)benzonitrile”, it can be inferred that “4-(Cyclopropylamino)-3-methylbenzonitrile” may have certain hazards. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(cyclopropylamino)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10,13H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWXHSGVPCOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylamino)-3-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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